molecular formula C14H20N2O4S B2702448 methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate CAS No. 1797024-64-6

methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate

Cat. No.: B2702448
CAS No.: 1797024-64-6
M. Wt: 312.38
InChI Key: JWVLNGFPFAJUKS-UHFFFAOYSA-N
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Description

Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications

Cosolvent Efficacy in Drug Formulation

N-Methyl-2-pyrrolidone, a compound related to the structure of interest, has been explored for its effectiveness as a cosolvent. It significantly increases the solubility of low solubility polar drugs and those with multiple proton-donating groups, showcasing its potential in enhancing drug formulation and delivery systems (Tarantino et al., 1994).

Synthesis and Pharmacological Activity

Research on structurally similar compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, has led to the development of thiosemicarbazides, triazoles, and Schiff bases with promising antihypertensive α-blocking activity. This underscores the compound's role in generating new therapeutic agents with low toxicity (Abdel-Wahab et al., 2008).

Theoretical and Experimental Analysis

A combined experimental and theoretical study on a derivative, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, provided insights into its molecular and chemical properties. The study highlighted its electrophilic and nucleophilic nature through density functional theory (DFT), revealing potential applications in understanding chemical reactivity and designing compounds with desired properties (Gültekin et al., 2020).

Advanced Synthesis Techniques

The chemical synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, demonstrates the utility of cyclic sulfonamide precursors in constructing complex molecular structures. This process involves a double reduction and highlights the versatility of sulfonamide groups in organic synthesis (Evans, 2007).

Properties

IUPAC Name

methyl 2-[(1-phenylpyrrolidin-2-yl)methylsulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-14(17)11-21(18,19)15-10-13-8-5-9-16(13)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLNGFPFAJUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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